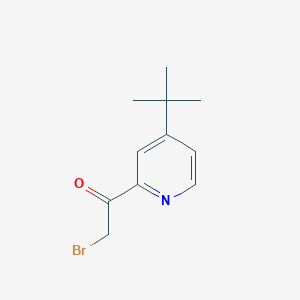

2-Bromoacetyl-4-tert-butylpyridine

Description

2-Bromoacetyl-4-tert-butylpyridine is a pyridine derivative featuring a bromoacetyl group at the 2-position and a bulky tert-butyl substituent at the 4-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its bromine atom acts as a reactive site for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C11H14BrNO |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-bromo-1-(4-tert-butylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)8-4-5-13-9(6-8)10(14)7-12/h4-6H,7H2,1-3H3 |

InChI Key |

QDLFOEIBPZIMMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromoacetyl-4-tert-butylpyridine with structurally related compounds, focusing on halogen substitution, steric effects, and electronic properties. Insights are drawn from analogous studies on halogen-dependent behavior in coordination complexes, such as those described in .

Halogen Substitution Effects

- Bromoacetyl Group : The bromine atom in 2-bromoacetyl-4-tert-butylpyridine serves as a moderate leaving group due to its electronegativity and polarizability. This contrasts with chloroacetyl analogs (weaker leaving ability) and iodoacetyl derivatives (superior leaving groups but lower stability).

- Electronic Influence: Bromine’s electron-withdrawing effect activates the acetyl group toward nucleophilic attack, a property exploited in alkylation or acylation reactions. Similar halogen-dependent electronic tuning is observed in ruthenium sensitizers, where ligand halogens (Cl⁻, Br⁻, I⁻) modulate redox potentials and light absorption .

Steric and Substituent Effects

- tert-Butyl Group: The 4-tert-butyl substituent imposes steric hindrance, reducing aggregation and enhancing solubility in nonpolar solvents.

- Alternative Substituents : Derivatives with electron-donating groups (e.g., 4-methoxy) may enhance pyridine’s basicity, while electron-withdrawing groups (e.g., 4-nitro) could further activate the bromoacetyl moiety.

Performance in Coordination Chemistry

For example, thiocyanato (SCN⁻) ligands in cis-di(thiocyanato)ruthenium(II) complexes outperform halide ligands (Cl⁻, Br⁻, I⁻) in charge-transfer efficiency due to superior π-backbonding and redox activity . Similarly, the bromoacetyl group’s balance of reactivity and stability may make it advantageous in designing metal-organic frameworks (MOFs) or catalysts compared to more labile iodo or inert chloro analogs.

Data Tables

Table 1: Comparison of Halogenated Pyridine Derivatives

| Compound | Halogen | Substituent | Reactivity (Leaving Group Ability) | Stability | Key Applications |

|---|---|---|---|---|---|

| 2-Bromoacetyl-4-tert-butylpyridine | Br | 4-tert-butyl | Moderate | High | Organic synthesis, ligands |

| 2-Chloroacetyl-4-tert-butylpyridine | Cl | 4-tert-butyl | Low | Very high | Stable intermediates |

| 2-Iodoacetyl-4-tert-butylpyridine | I | 4-tert-butyl | High | Moderate | Rapid alkylation reactions |

| 2-Bromoacetylpyridine (no tert-butyl) | Br | None | Moderate | Moderate | Catalysis, pharmaceuticals |

Table 2: Halogen Effects in Coordination Complexes (Adapted from )

| Ligand (X) | Redox Potential (V vs. NHE) | Absorption λ_max (nm) | Charge-Transfer Efficiency |

|---|---|---|---|

| Cl⁻ | +1.12 | 450 | Low |

| Br⁻ | +1.05 | 470 | Moderate |

| SCN⁻ | +0.92 | 530 | High |

| I⁻ | +0.98 | 490 | Moderate |

Research Findings and Implications

- Reactivity vs. Stability : The bromoacetyl group strikes a balance between reactivity and stability, making it preferable for controlled synthetic applications. This mirrors findings in , where Br⁻ ligands offered intermediate efficiency compared to SCN⁻ or I⁻ .

- Steric Design: The tert-butyl group’s steric protection may mitigate unwanted side reactions, akin to how nanocrystalline TiO₂ films in achieve high surface area without recombination losses .

- Future Directions : Further studies could explore 2-bromoacetyl-4-tert-butylpyridine as a ligand in photovoltaic or catalytic systems, leveraging lessons from ruthenium sensitizer optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.